molecular formula C16H26ClIN2O B4403636 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride

Cat. No. B4403636
M. Wt: 424.75 g/mol
InChI Key: NXHMOVIXQKBWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as Iodopropamide, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that is commonly used as a radiopaque contrast agent in diagnostic imaging procedures. The compound is synthesized using various methods, and its mechanism of action is well studied.

Mechanism of Action

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee works by selectively accumulating in the organs or tissues of interest, thereby enhancing the contrast between the target tissue and surrounding tissue. The compound is excreted by the kidneys, and its elimination half-life is approximately 2 hours. The exact mechanism of action of 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee is not fully understood, but it is believed to be related to its physicochemical properties, including its molecular weight, lipophilicity, and charge.
Biochemical and Physiological Effects:
1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee has been shown to have minimal toxic effects on the body. However, some studies have reported adverse reactions such as allergic reactions, nausea, vomiting, and headaches. The compound is also known to interfere with thyroid function tests, leading to false-positive results.

Advantages and Limitations for Lab Experiments

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee has several advantages as a contrast agent, including its high water solubility, low toxicity, and rapid clearance from the body. However, it also has some limitations, including its relatively low contrast enhancement compared to other contrast agents, and its potential to interfere with thyroid function tests.

Future Directions

There are several future directions for research on 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its pharmacokinetics and pharmacodynamics in different animal models, and the development of new imaging techniques that can enhance the contrast of 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee. Additionally, research on the potential side effects of 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee and its interactions with other drugs is needed to ensure its safe use in diagnostic imaging procedures.
In conclusion, 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee is an important contrast agent that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee is needed to improve its safety and efficacy in diagnostic imaging procedures.

Scientific Research Applications

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloridee is widely used in scientific research as a radiopaque contrast agent in diagnostic imaging procedures such as X-ray, CT scan, and MRI. It is used to enhance the visibility of internal organs and tissues in the body, making it easier to diagnose various medical conditions. The compound is also used in research studies to investigate the pharmacokinetics and pharmacodynamics of contrast agents.

properties

IUPAC Name

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IN2O.ClH/c1-14-13-15(17)5-6-16(14)20-12-4-3-7-19-10-8-18(2)9-11-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMOVIXQKBWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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